molecular formula C23H25N3O5S B3027754 CRTh2 antagonist 1 CAS No. 1379445-54-1

CRTh2 antagonist 1

Cat. No.: B3027754
CAS No.: 1379445-54-1
M. Wt: 455.5 g/mol
InChI Key: NAFLVUYNUAWSOI-UHFFFAOYSA-N
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Description

CRTh2 antagonist 1 is a chemical compound that acts as an antagonist to the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2). This receptor is involved in the inflammatory response, particularly in conditions such as asthma and allergic diseases. By inhibiting the CRTh2 receptor, this compound can reduce inflammation and alleviate symptoms associated with these conditions .

Preparation Methods

The synthesis of CRTh2 antagonist 1 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a benzylthio acetic acid derivative, which is then subjected to various chemical reactions such as alkylation, cyclization, and functional group modifications . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

CRTh2 antagonist 1 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a sulfoxide or sulfone derivative, while reduction may produce a thiol or thioether derivative.

Scientific Research Applications

CRTh2 antagonist 1 has several scientific research applications, including:

Mechanism of Action

CRTh2 antagonist 1 exerts its effects by binding to the CRTh2 receptor and blocking its interaction with prostaglandin D2 (PGD2). This inhibition prevents the activation of T helper type 2 cells, eosinophils, and basophils, which are involved in the inflammatory response. The molecular targets and pathways involved include the Giα protein, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels, and the subsequent reduction in the production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13 .

Comparison with Similar Compounds

CRTh2 antagonist 1 is similar to other CRTh2 antagonists such as fevipiprant and CAY10471. These compounds also target the CRTh2 receptor and inhibit its interaction with PGD2. this compound may have unique binding modes and structural features that differentiate it from other antagonists. For example, the crystal structures of this compound reveal a semi-occluded pocket covered by a well-structured amino terminus, which may contribute to its distinct binding properties .

Similar compounds include:

This compound’s uniqueness lies in its specific binding interactions and potential therapeutic benefits in treating inflammatory diseases.

Properties

IUPAC Name

2-[5-methyl-1-[(2-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-17-20(15-22(27)28)23(18-7-3-2-4-8-18)24-26(17)16-19-9-5-6-10-21(19)32(29,30)25-11-13-31-14-12-25/h2-10H,11-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFLVUYNUAWSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2S(=O)(=O)N3CCOCC3)C4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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